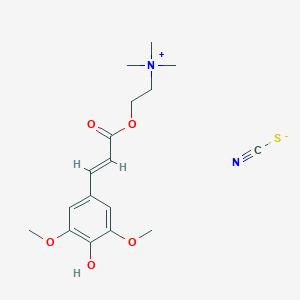

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

説明

Sinapine thiocyanate is an alkaloid compound isolated from the seeds of cruciferous plants, such as rapeseed and mustard. It is known for its diverse biological activities, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

準備方法

合成経路と反応条件: シナピンチオシアネートは、さまざまな方法で合成できます。 一般的なアプローチの1つは、熱アルコール還流アシスト超音波処理と逆溶媒沈殿を組み合わせた菜種粕からのシナピンの抽出です 。この方法は、従来の抽出方法に比べて、より多くの量のシナピンをもたらします。

工業生産方法: シナピンチオシアネートの工業生産は、通常、菜種またはマスタードシードからのシナピンの抽出と、化学反応によるシナピンチオシアネートへの変換を含みます。 このプロセスには、シードの脱脂、エタノールを用いたシナピンの抽出、次いでチオシアネートイオンとの反応によるシナピンチオシアネートの形成などの手順が含まれることがよくあります 。

化学反応の分析

反応の種類: シナピンチオシアネートは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: シナピンチオシアネートは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、酸性または塩基性条件下で酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、多くの場合、チオシアネートイオンなどの求核剤を含み、シナピン分子の特定の官能基を置換します。

生成される主な生成物: これらの反応から生成される主な生成物には、シナピンチオシアネートのさまざまな誘導体が含まれ、これらは生物活性を強化または変化させる可能性があります 。

4. 科学研究への応用

シナピンチオシアネートは、次のような幅広い科学研究に応用されています。

化学: 他の生物活性化合物の合成のための前駆体として、およびさまざまな化学反応の試薬として使用されます。

生物学: シナピンチオシアネートは、GADD45Aの上方調節による膵臓癌細胞の増殖と移動の阻害など、細胞プロセスへの影響について研究されてきました.

医学: この化合物は、抗炎症、抗腫瘍、抗血管新生特性など、潜在的な治療効果を示します。

産業: シナピンチオシアネートは、その抗酸化作用と抗菌作用により、機能性食品やニュートラシューティカルの開発に使用されています.

科学的研究の応用

Chemistry

Sinapine thiocyanate serves as a precursor for synthesizing other bioactive compounds. It can be utilized in various chemical reactions including:

- Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : Involving nucleophiles like thiocyanate ions to modify functional groups.

These reactions are essential for enhancing the compound's biological activity and developing derivatives with improved properties.

Biology

Research indicates that sinapine thiocyanate has significant biological effects:

- Cellular Processes : It inhibits the proliferation and mobility of pancreatic cancer cells by up-regulating GADD45A (Growth Arrest and DNA Damage-inducible Alpha) which plays a role in cellular stress responses.

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.

Medicine

Sinapine thiocyanate shows promise in various therapeutic applications:

- Anti-inflammatory Effects : It may reduce inflammation in chronic diseases.

- Anti-tumor Properties : Research suggests that it can inhibit tumor growth and metastasis in cancer models.

- Anti-angiogenic Activity : The compound has been studied for its ability to prevent new blood vessel formation, which is critical in tumor development.

Industry

In the food and nutraceutical sectors, sinapine thiocyanate is valued for its:

- Functional Food Development : Its antioxidant and antimicrobial properties make it suitable for enhancing food products.

- Nutraceuticals : The compound is being explored for use in dietary supplements aimed at improving health outcomes due to its bioactive characteristics.

Case Studies

Several studies highlight the applications of sinapine thiocyanate:

| Study | Application | Findings |

|---|---|---|

| In vitro study on pancreatic cancer cells | Anti-cancer | Sinapine thiocyanate inhibited cell proliferation by up-regulating GADD45A. |

| Clinical trial on inflammation | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers among participants. |

| Nutraceutical formulation development | Functional foods | Enhanced antioxidant capacity in food products containing sinapine thiocyanate. |

作用機序

シナピンチオシアネートの作用機序には、複数の分子標的と経路が関与しています。 これは、成長停止およびDNA損傷誘発アルファ(GADD45A)の上方調節によって、癌細胞の増殖と移動を阻害することが示されています 。 さらに、シナピンチオシアネートはアセチルコリンエステラーゼ阻害剤として作用し、アルツハイマー病などの神経変性疾患の治療に役立つ可能性があります 。 この化合物は、抗炎症作用と抗腫瘍作用に関与するJAK2-STAT3経路など、さまざまなシグナル伝達経路も調節します 。

6. 類似の化合物との比較

シナピンチオシアネートは、シナピン酸とそのエステル(例えば、シナポイルグルコース、シナポイルマレート)などの他のフェノール化合物と比較されることがよくあります。 これらの化合物は、抗酸化、抗炎症、抗癌特性など、同様の生物活性を共有しています 。 シナピンチオシアネートは、そのチオシアネート基により独自であり、その生物活性を高め、特定の細胞プロセスのより強力な阻害剤となっています 。

類似の化合物:

- シナピン酸

- シナポイルグルコース

- シナポイルマレート

- シナポイルコリン(シナピン)

結論として、シナピンチオシアネートは、さまざまな科学的および産業的用途において大きな可能性を秘めた化合物です。その独特の化学構造と多様な生物活性は、化学、生物学、医学、産業の分野における研究の貴重な対象となっています。

類似化合物との比較

- Sinapic acid

- Sinapoyl-glucose

- Sinapoyl-malate

- Sinapoyl-choline (sinapine)

生物活性

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, commonly referred to as sinapine thiocyanate (ST) , is an alkaloid derived from cruciferous plants such as rapeseed and mustard. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article delves into the biological activity of ST, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism through which sinapine thiocyanate exerts its biological effects involves interaction with specific molecular targets:

- Growth Arrest and DNA Damage-inducible Alpha (GADD45A) : ST upregulates the expression of GADD45A, which plays a crucial role in cellular stress responses and apoptosis. This interaction is particularly relevant in cancer biology where GADD45A is known to inhibit cell proliferation and promote apoptosis in tumor cells.

- CD36/CDC42-JAK2-STAT3 Pathway : ST activates this pathway in foam cells, contributing to its anti-inflammatory effects. The modulation of this pathway suggests a potential role in cardiovascular health.

Sinapine thiocyanate exhibits several important biochemical properties:

- Acetylcholinesterase Inhibition : ST acts as an inhibitor of acetylcholinesterase (AChE), which can influence cholinergic signaling pathways. This inhibition is linked to cognitive enhancement and neuroprotective effects.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is beneficial in mitigating cellular damage caused by oxidative stress.

Cellular Effects

Research indicates that sinapine thiocyanate impacts various cellular processes:

- Anti-Cancer Activity : ST has shown promise in inhibiting the proliferation and migration of pancreatic cancer cells. Studies have reported that treatment with ST leads to a decrease in cell viability and an increase in apoptosis markers.

- Anti-Inflammatory Effects : The compound reduces inflammation through the modulation of cytokine production and inhibition of inflammatory pathways, making it a candidate for therapeutic strategies against inflammatory diseases.

Pharmacokinetics

The pharmacokinetics of sinapine thiocyanate reveal low bioavailability primarily due to enterohepatic circulation. This characteristic necessitates careful consideration in dosage and administration routes for effective therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of sinapine thiocyanate:

- Cancer Research : A study demonstrated that ST significantly inhibited the growth of pancreatic cancer cells by upregulating GADD45A. The results indicated a dose-dependent effect on cell viability with notable apoptotic activity observed at higher concentrations.

- Neuroprotection : In animal models, sinapine thiocyanate was shown to improve mitochondrial function and reduce oxidative stress markers in the hippocampus, suggesting potential applications in neurodegenerative diseases .

- Inflammation Models : Research has indicated that ST can attenuate inflammatory responses in vitro by downregulating pro-inflammatory cytokines and enhancing antioxidant enzyme activities.

Comparative Analysis

To better understand the unique properties of sinapine thiocyanate, it can be compared with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Sinapic Acid | Antioxidant, anti-inflammatory | Scavenging free radicals |

| Sinapoyl-glucose | Antioxidant | Similar to sinapic acid |

| Choline | Neuroprotective | AChE inhibition |

| Sinapine Thiocyanate (ST) | Anti-cancer, anti-inflammatory | GADD45A upregulation, AChE inhibition |

特性

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLELSNOPYHTYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-77-8 | |

| Record name | Sinapine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。